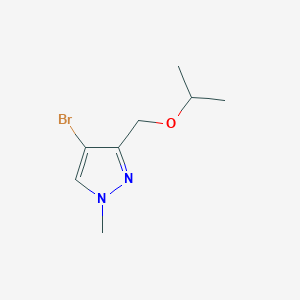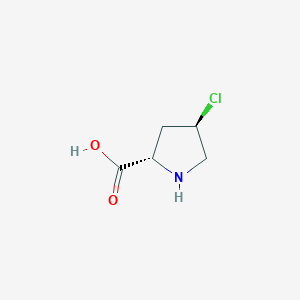![molecular formula C8H10ClN3 B3048319 (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride CAS No. 1638771-50-2](/img/structure/B3048319.png)
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
説明
- IUPAC Name : (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride .
- Molecular Weight : 220.1 g/mol .
- Chemical Structure : It belongs to the class of pyrrolopyridine compounds and has a fused pyrrolopyridine ring system .
Molecular Structure Analysis
The molecular structure of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride consists of a pyrrolopyridine core with an appended methanamine group. The dihydrochloride salt form adds two chloride ions to the molecule . For a visual representation, refer to the ChemSpider entry .
Physical And Chemical Properties Analysis
科学的研究の応用
Chemical Inhibitors and Enzyme Selectivity
One of the key applications of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride and related compounds lies in their role as chemical inhibitors, especially in the study of Cytochrome P450 (CYP) isoforms. These compounds are used to decipher the involvement of specific CYP isoforms in drug metabolism, which is crucial for predicting drug-drug interactions. The selectivity of these inhibitors helps in understanding the metabolic pathways of various drugs, thus playing a vital role in the development of safer pharmaceuticals (Khojasteh et al., 2011).
Synthesis and Medicinal Chemistry
Compounds related to this compound, such as pyranopyrimidine derivatives, have been highlighted for their broad synthetic applications and bioavailability. These scaffolds have been intensively investigated for their potential in medicinal and pharmaceutical industries, demonstrating the versatile applicability of pyrrolopyridine derivatives in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine, a structural relative of this compound, has been extensively utilized in the design of kinase inhibitors. These compounds are capable of interacting with kinases through multiple binding modes, making them versatile scaffolds for developing inhibitors targeting a broad range of kinases. This highlights the potential of pyrrolopyridine derivatives in cancer therapy and other diseases involving kinase dysregulation (Wenglowsky, 2013).
Neurological Research
The pyrrolopyridine derivatives are also explored in neurological research, particularly in understanding the mechanisms underlying cognitive effects mediated by angiotensin IV. These studies shed light on the interaction between dopamine receptors and neuroactive peptides, suggesting potential therapeutic applications of pyrrolopyridine derivatives in enhancing memory and treating neurological disorders (Braszko, 2010).
Optical Materials
The structural properties of pyrrolopyridine derivatives make them suitable candidates for developing optical materials. These compounds are involved in the synthesis and application of electronic devices, highlighting their significance beyond medicinal chemistry into the realm of materials science. The ability to incorporate pyrrolopyridine derivatives into π-extended conjugated systems opens new avenues for creating novel optoelectronic materials with enhanced properties (Lipunova et al., 2018).
Safety and Hazards
作用機序
Target of Action
The primary targets of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway plays a crucial role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . The compound’s inhibition of FGFRs affects these processes by preventing the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment.
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;;/h1-4H,5,9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEHGGHGKDENFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CN)N=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638771-50-2 | |
| Record name | 1-{1H-pyrrolo[2,3-b]pyridin-2-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[3,2-f]quinoline-2-carboxylic acid](/img/structure/B3048236.png)












